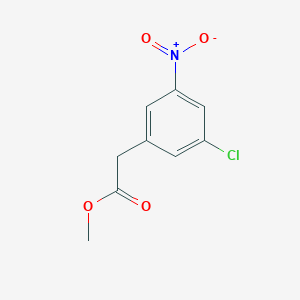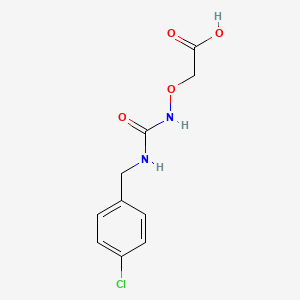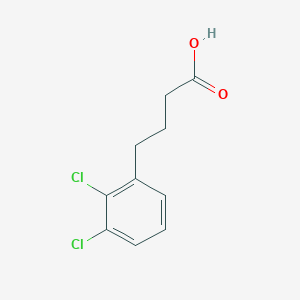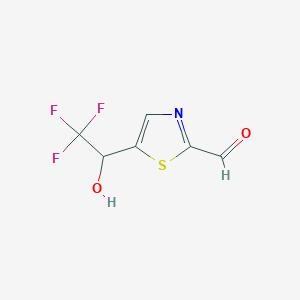
2-(Aminomethyl)quinolin-8-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)quinolin-8-olhydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound is characterized by the presence of an aminomethyl group at the 2-position and a hydroxyl group at the 8-position on the quinoline ring, with the hydrochloride salt form enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)quinolin-8-olhydrochloride typically involves the Mannich reaction, a well-known method for introducing aminomethyl groups into aromatic compounds. The reaction involves the condensation of 8-hydroxyquinoline with formaldehyde and a primary or secondary amine under mild conditions . The reaction is usually carried out in an aprotic solvent such as acetone under reflux conditions to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the Mannich reaction can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts such as tetrabutylammonium iodide can further enhance the reaction efficiency .
化学反応の分析
Types of Reactions
2-(Aminomethyl)quinolin-8-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-(Aminomethyl)quinolin-8-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Acts as a chelating agent for metal ions, making it useful in studying metalloproteins and metalloenzymes.
Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and neuroprotective agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(Aminomethyl)quinolin-8-olhydrochloride involves its ability to chelate metal ions, thereby inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and antifungal properties.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial activity.
7-Iodo-8-hydroxyquinoline: Known for its potent anticancer activity.
Uniqueness
2-(Aminomethyl)quinolin-8-olhydrochloride is unique due to the presence of the aminomethyl group, which enhances its solubility and reactivity compared to other 8-hydroxyquinoline derivatives. This modification also imparts additional biological activities, making it a versatile compound for various applications .
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
2-(aminomethyl)quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8;/h1-5,13H,6,11H2;1H |
InChIキー |
AAYJIQLOFBWVDW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-phenylpiperazine](/img/structure/B8454022.png)


![1-[2-(4-Ethynyl-phenoxy)-ethyl]-pyrrolidine](/img/structure/B8454037.png)


